molecular formula C15H13FO2 B8378849 Methyl 3-(3-fluorobenzyl)benzoate

Methyl 3-(3-fluorobenzyl)benzoate

Cat. No. B8378849
M. Wt: 244.26 g/mol
InChI Key: ITDZGCGRUJJQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09266832B2

Procedure details

A mixture of methyl 3-(3-fluorobenzyl)benzoate and lithium hydroxide (0.227 g; 5.42 mmol) in water (5 mL) and THF (5 mL) was heated at 60° C. for 3 hours and concentrated under reduced pressure. The resulting aqueous solution was acidified with a 6N solution of hydrochloric acid in water. The resulting precipitate was filtered off to give 0.198 g (79%) of 3-(3-fluorobenzyl)benzoic acid which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11]C)=[O:10].[OH-].[Li+]>O.C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CC=2C=C(C(=O)OC)C=CC2)C=CC1
Name
Quantity
0.227 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC=2C=C(C(=O)O)C=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.198 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.